molecular formula C23H25PS B12634886 Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane CAS No. 919992-40-8

Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane

Cat. No.: B12634886
CAS No.: 919992-40-8
M. Wt: 364.5 g/mol
InChI Key: KMJKHRSGUHVVJQ-UHFFFAOYSA-N
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Description

Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a diphenyl moiety and a 2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane typically involves the reaction of diphenylphosphine with 2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane undergoes various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the sulfanyl group is replaced by other functional groups.

    Coordination: The phosphane group can coordinate with metal ions to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Metal salts like palladium chloride and platinum chloride are used for coordination reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphane derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are used in various catalytic processes.

    Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can coordinate with metal ions in enzymes, altering their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function. The sulfanyl group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Lacks the sulfanyl group and has different reactivity and applications.

    Triphenylphosphine: Contains three phenyl groups and is widely used in coordination chemistry and catalysis.

    2-[(2,4,6-trimethylphenyl)sulfanyl]ethylamine: Contains an amine group instead of a phosphane group, leading to different chemical properties and applications.

Uniqueness

Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane is unique due to the presence of both the phosphane and sulfanyl groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metals and its potential bioactivity make it a valuable compound in various fields of research and industry.

Properties

CAS No.

919992-40-8

Molecular Formula

C23H25PS

Molecular Weight

364.5 g/mol

IUPAC Name

diphenyl-[2-(2,4,6-trimethylphenyl)sulfanylethyl]phosphane

InChI

InChI=1S/C23H25PS/c1-18-16-19(2)23(20(3)17-18)25-15-14-24(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17H,14-15H2,1-3H3

InChI Key

KMJKHRSGUHVVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SCCP(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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